(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

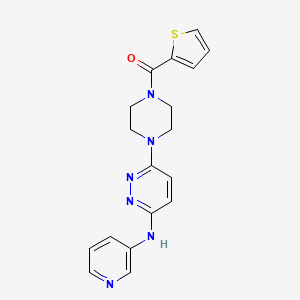

The compound (4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic molecule featuring a pyridazine core substituted with a pyridin-3-ylamino group, a piperazine linker, and a thiophen-2-yl methanone moiety. The thiophene and pyridine groups enhance π-π stacking interactions, while the piperazine linker provides conformational flexibility for target binding .

Properties

IUPAC Name |

[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAMAJDFHQXSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of arylpiperazine derivatives with methanone or ethanone substituents. Below is a comparative analysis with structurally related molecules:

Functional and Pharmacological Differences

Electron-Withdrawing Groups: The target compound lacks the trifluoromethyl (-CF₃) group present in MK37 and MK45. This omission may reduce metabolic stability but improve solubility due to decreased hydrophobicity .

Ring Systems: The pyridazine core in the target compound contrasts with the simpler piperazine in MK36. Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases compared to MK37’s phenyl-piperazine system .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step functionalization of pyridazine, whereas MK37 and MK47 are synthesized via single-step coupling, reducing yield variability .

Q & A

Q. What protocols ensure reproducibility in synthesizing derivatives with modified pyridazine or thiophene groups?

- Answer:

- Quality Control: Validate intermediates via TLC and NMR at each synthetic step.

- Reaction Scaling: Maintain a 1:3 solvent-to-reactant ratio and avoid exceeding 100 mL reaction volumes to prevent exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.